molecular formula C23H17BrN2O2 B2570244 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one CAS No. 867135-67-9

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Cat. No. B2570244
CAS RN: 867135-67-9
M. Wt: 433.305
InChI Key: LEDAVBSJQUYIKU-UHFFFAOYSA-N
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Description

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by the name of BBIT and has been synthesized using various methods.

Scientific Research Applications

Tyrosine Kinase Inhibitors

A study by Rewcastle et al. (1996) discussed the synthesis of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds are significant for their potential in cancer treatment due to their ability to inhibit EGFR.

Synthesis of Bromo-Dihydroisoquinolines

In another study, He et al. (2016) described the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines. The research highlights the formation of bromonium ylides, which are crucial intermediates in organic synthesis.

Preparation of N-Substituted Dihydroisoquinolinones

Freeman et al. (2023) developed a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. The study, found here, outlines a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence, showcasing the versatility of these compounds in chemical synthesis.

Hypotensive Agents

A 2003 study by Kumar et al. explored quinazolinones as hypotensive agents. They synthesized a series of compounds demonstrating significant blood pressure-lowering activity, indicating the potential of these compounds in cardiovascular research.

Gold-Catalyzed Cycloaddition

Zhong et al. (2020) reported on the gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes to 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones. Their research, accessible here, contributes to the field of organic synthesis, particularly in the formation of complex cyclic structures.

Stereochemistry Studies

Collins et al. (1989) investigated the stereochemistry of some 3-amino(aryl)methylphthalides and the derived 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones. Their study, found here, enhances understanding of stereochemical properties in chemical compounds, which is crucial in the design of drugs and other active molecules.

Anticancer Activity

Xiong et al. (2022) synthesized 4-tetrazolyl-3,4-dihydroquinazoline derivatives with notable anticancer activity. Their approach and findings, detailed here, highlight the potential of these compounds in the treatment of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final product. The synthesis pathway involves the use of various chemical reactions such as Friedel-Crafts acylation, reduction, and condensation reactions.", "Starting Materials": [ "4-bromobenzoyl chloride", "p-toluidine", "isoquinoline", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Friedel-Crafts acylation of isoquinoline with 4-bromobenzoyl chloride in the presence of aluminum chloride to form 4-bromobenzoylisoquinoline", "Step 2: Reduction of 4-bromobenzoylisoquinoline with sodium borohydride in ethanol to form 4-bromobenzoylisoquinoline-1(2H)-one", "Step 3: Condensation of 4-bromobenzoylisoquinoline-1(2H)-one with p-toluidine in the presence of acetic anhydride and sulfuric acid to form 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] }

CAS RN

867135-67-9

Product Name

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.305

IUPAC Name

4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one

InChI

InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28)

InChI Key

LEDAVBSJQUYIKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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